Retained Activity Against Darunavir-Resistant HIV-1 Clinical Isolates: 72%–94% Maintain Susceptibility
TMC310911 retains potent activity against a panel of clinical isolates that exhibit decreased susceptibility to darunavir. The fold change (FC) in TMC310911 EC50 is ≤4 for 72% of these isolates and ≤10 for 94% [1]. This demonstrates that TMC310911 remains effective against viral strains that have developed resistance to the current standard-of-care PI, darunavir [1].
| Evidence Dimension | Fold change in EC50 for isolates with decreased susceptibility to darunavir |
|---|---|
| Target Compound Data | FC ≤4 in 72%; FC ≤10 in 94% |
| Comparator Or Baseline | Darunavir (DRV) - isolates with decreased susceptibility to DRV |
| Quantified Difference | 72% of DRV-resistant isolates show minimal potency shift (FC ≤4); 94% show FC ≤10 |
| Conditions | In vitro antiviral assay using a panel of recombinant HIV-1 clinical isolates with decreased susceptibility to darunavir |
Why This Matters
Enables researchers studying drug-resistant HIV-1 to use a PI that circumvents darunavir resistance, critical for experiments in PI-experienced viral populations.
- [1] Dierynck I, Van Marck H, Van Ginderen M, et al. TMC310911, a novel human immunodeficiency virus type 1 protease inhibitor, shows in vitro an improved resistance profile and higher genetic barrier to resistance compared with current protease inhibitors. Antimicrob Agents Chemother. 2011;55(12):5723-5731. View Source
